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Compound of Interest

Compound Name: BRD2879
CAS No.: 1304750-47-7
Cat. No.: B606345
Get Quote
. J

Target: Mutant Isocitrate Dehydrogenase 1 (IDH1-R132H) Compound Class: Diversity-Oriented
Synthesis (DOS) Sulfonamide Probe

Abstract & Mechanistic Overview

BRD2879 is a selective, cell-active chemical probe designed to inhibit the neomorphic activity
of mutant Isocitrate Dehydrogenase 1 (IDH1), specifically the R132H variant commonly found
in gliomas and acute myeloid leukemia (AML). Unlike wild-type IDH1, which converts isocitrate
to

-ketoglutarate (
-KG), the R132H mutant gains a toxic function, reducing
-KG to the oncometabolite (R)-2-hydroxyglutarate (2-HG).

Accumulation of 2-HG inhibits

-KG-dependent dioxygenases (e.g., TET2, JmjC histone demethylases), leading to a
hypermethylated phenotype (CIMP) and a block in cellular differentiation. BRD2879 functions
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by binding to the mutant enzyme, blocking the production of 2-HG.

Critical Note on Utility: BRD2879 is a "tool compound.” While potent against the enzyme (IC

~50 nM), it possesses poor aqueous solubility and pharmacokinetic properties, rendering it
unsuitable for in vivo use. Successful in vitro application requires strict adherence to solubility
protocols to prevent precipitation and off-target toxicity.
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Figure 1: BRD2879 inhibits the conversion of

-KG to 2-HG by mutant IDH1, restoring epigenetic homeostasis.
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The primary cause of experimental failure with BRD2879 is precipitation in agueous media.

The compound is highly hydrophobic.

Solubility Parameters

Parameter

Specification

Notes

Vehicle

DMSO (Dimethyl Sulfoxide)

100% DMSO required for

stocks.

Do not exceed 20 mM;

Stock Concentration 10 mM S
precipitation risk increases.
Above 10
10
Max Aqueous Dose M, compound may crash out,
M causing turbidity and false

toxicity.

Storage

-80°C (Desiccated)

Avoid freeze-thaw cycles.

Aliquot immediately.

Handling Protocol

o Reconstitution: Warm the vial to room temperature before opening to prevent moisture

condensation. Add DMSO to achieve 10 mM. Vortex vigorously for 30 seconds.

» Visual Inspection: Ensure the solution is perfectly clear. If hazy, sonicate in a water bath at

37°C for 5 minutes.

 Dilution Strategy:

o Do NOT perform serial dilutions in PBS or water.

o Perform serial dilutions in 100% DMSO (e.g., 10 mM

5mM

2.5 mM).

o Add the DMSO stock directly to the cell culture media at a 1:1000 ratio (e.g., 1
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L stock into 1 mL media) while swirling the media to ensure rapid dispersion.

o Final DMSO concentration: Keep constant at 0.1% or 0.2% across all conditions, including
the Vehicle Control.

Experimental Protocol: 2-HG Suppression Assay

This protocol measures the reduction of intracellular 2-HG, the direct biomarker of BRD2879

efficacy.

Materials

e Cell Lines: IDH1-R132H mutant lines (e.g., HT1080, U87-IDH1mut) and IDH1-WT controls.

e Reagents: BRD2879 (Stock), Methanol (LC-MS grade, pre-chilled to -80°C), 80%
Methanol/Water solution.

e Readout: LC-MS/MS or Enzymatic 2-HG Assay Kit.

Step-by-Step Workflow
Phase 1: Seeding and Treatment

o Seed Cells: Plate cells in 6-well plates (for LC-MS) or 96-well plates (for enzymatic assay).

o Density: Aim for 30-40% confluency at time of treatment. Cells must remain in log phase
for 72 hours.

o Adherence: Incubate for 12-24 hours to allow attachment.
e Treatment (T=0):

o Prepare fresh media containing BRD2879 at target concentrations (Suggested range: 0.1,
0.5,1,5,10

M).
o Aspirate old media and add treated media.

o Critical Control: Include a "Vehicle Only" (0.1% DMSO) well.
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¢ Incubation: Incubate for 48 to 72 hours.

o Why? 2-HG turnover is slow; significant reduction often requires >48h inhibition.

Phase 2: Metabolite Extraction (LC-MS Prep)

e Harvest (T=72h): Place plate on wet ice.
o Wash: Aspirate media rapidly. Wash cells 2x with ice-cold PBS.[1]
o Speed is key: Metabolism changes within seconds of stress.
e Quench/Lysis: Add 1 mL of -80°C 80% Methanol directly to the well.
e Scrape: Scrape cells into the methanol and transfer to a pre-chilled microcentrifuge tube.

» Freeze-Thaw: Vortex for 1 min. Freeze in liquid nitrogen (or dry ice) for 5 min, then thaw.
Repeat 2x to ensure complete lysis.

o Clarify: Centrifuge at 14,000 x g for 10 min at 4°C.
e Supernatant: Transfer supernatant to a fresh tube for LC-MS analysis of 2-HG.

o Normalization: Save the protein pellet to quantify total protein (BCA assay) for data
normalization.

Workflow Diagram
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Figure 2: Optimized workflow for 2-HG quantification following BRD2879 treatment.
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Data Analysis & Expected Results
Quantitative Metrics

Calculate the intracellular concentration of 2-HG normalized to total protein content.

Expected Outcome

Metric Formula
(Responders)
Normalized 2-HG Dose-dependent decrease.
2-HG/ Significant reduction (ratio
-KG Ratio approaches WT levels).[2]
>50% reduction at 1-5
% Inhibition

M.

Troubleshooting Guide

» Precipitation observed in wells:
o Cause: Concentration >10

M or improper mixing.

o Fix: Reduce max dose. Pre-dilute in media immediately before adding to cells (do not let
sit).

e No reduction in 2-HG:
o Cause: Treatment time too short (<24h) or cell line is not IDH1-dependent.
o Fix: Extend to 72h. Confirm IDH1 mutation status (R132H) of cells.
 High toxicity in WT cells:
o Cause: Off-target effects due to high dose/hydrophobicity.

o Fix: Ensure dose is <10
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M. BRD2879 should be non-toxic to WT cells at effective doses.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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